

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic acid

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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B1273865

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CAS Number: 20731-48-0

This technical guide provides a comprehensive overview of **3-Bromo-4,5-dimethoxybenzoic acid**, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Core Physicochemical and Structural Data

3-Bromo-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative. The presence of the bromine atom and two methoxy groups on the aromatic ring significantly influences its reactivity and utility as a chemical intermediate.

Property	Value	Source
CAS Number	20731-48-0	[1] [2]
Molecular Formula	C ₉ H ₉ BrO ₄	[3]
Molecular Weight	261.07 g/mol	[3]
Melting Point	193.0 to 197.0 °C	[1]
Appearance	White to light yellow powder/crystal	[1] [3]
Purity	>98.0% (GC)	[3]

Synthesis of 3-Bromo-4,5-dimethoxybenzoic acid

The synthesis of **3-Bromo-4,5-dimethoxybenzoic acid** is typically achieved through the electrophilic bromination of 3,4-dimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring, directing the bromine to the less sterically hindered position.

Experimental Protocol: Bromination of 3,4-dimethoxybenzoic acid

This protocol is adapted from general bromination procedures for similar activated aromatic systems.

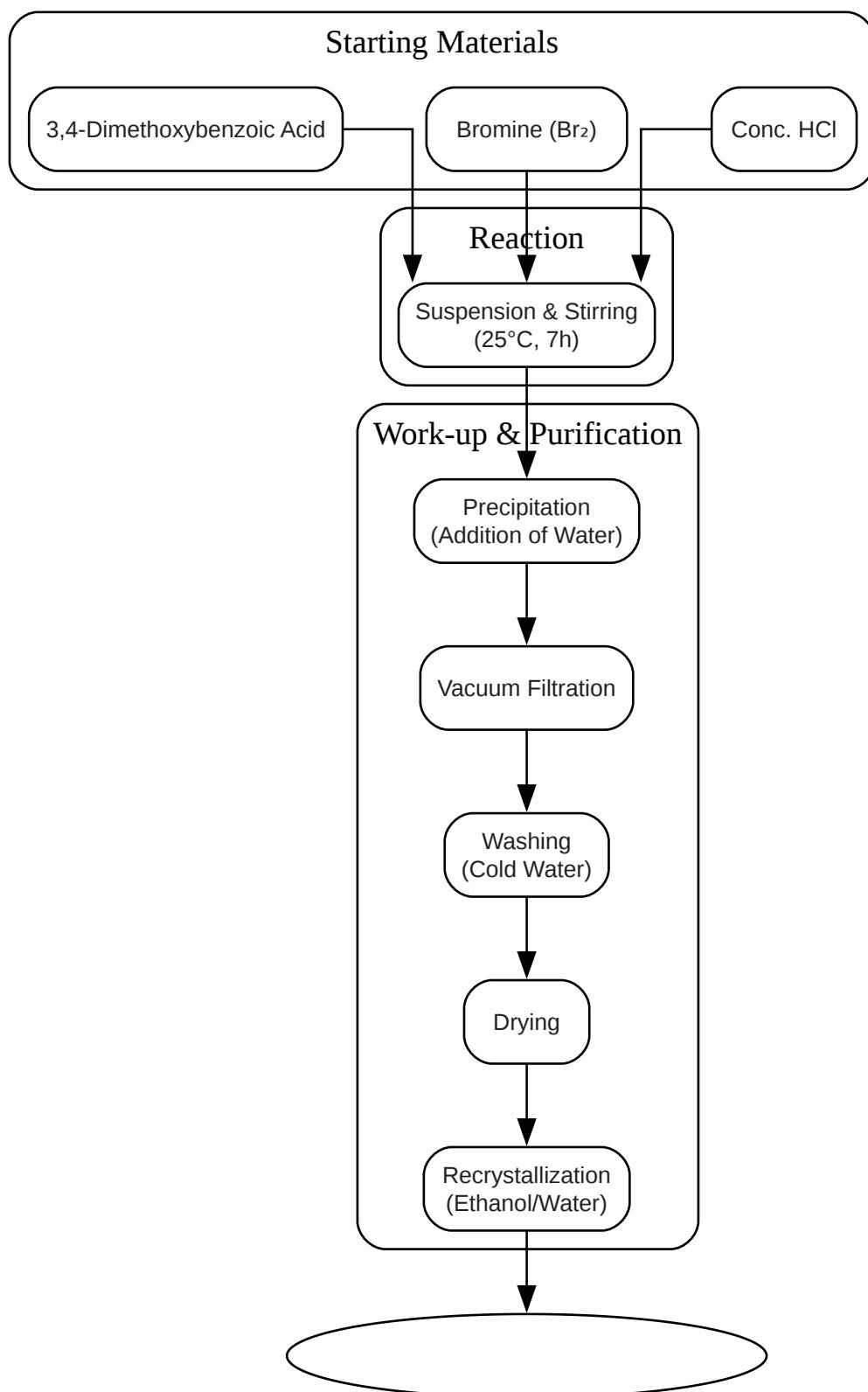
Materials:

- 3,4-dimethoxybenzoic acid
- Bromine (Br₂)
- Concentrated Hydrochloric Acid (35%)
- Water
- Round-bottom flask
- Magnetic stirrer

- Dropping funnel
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Suspend 3,4-dimethoxybenzoic acid (1.0 equivalent) in concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension in an ice bath.
- Slowly add a solution of bromine (1.05 equivalents) dropwise to the stirred suspension at a controlled temperature (e.g., 25°C).
- After the addition is complete, continue to stir the reaction mixture for several hours (e.g., 7 hours) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
- Upon completion, add water to the reaction mixture and stir for an additional hour to precipitate the crude product.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water to remove any remaining acid and inorganic impurities.
- Dry the product under reduced pressure to yield crude **3-Bromo-4,5-dimethoxybenzoic acid.**
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.



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Synthetic Workflow for **3-Bromo-4,5-dimethoxybenzoic acid**.

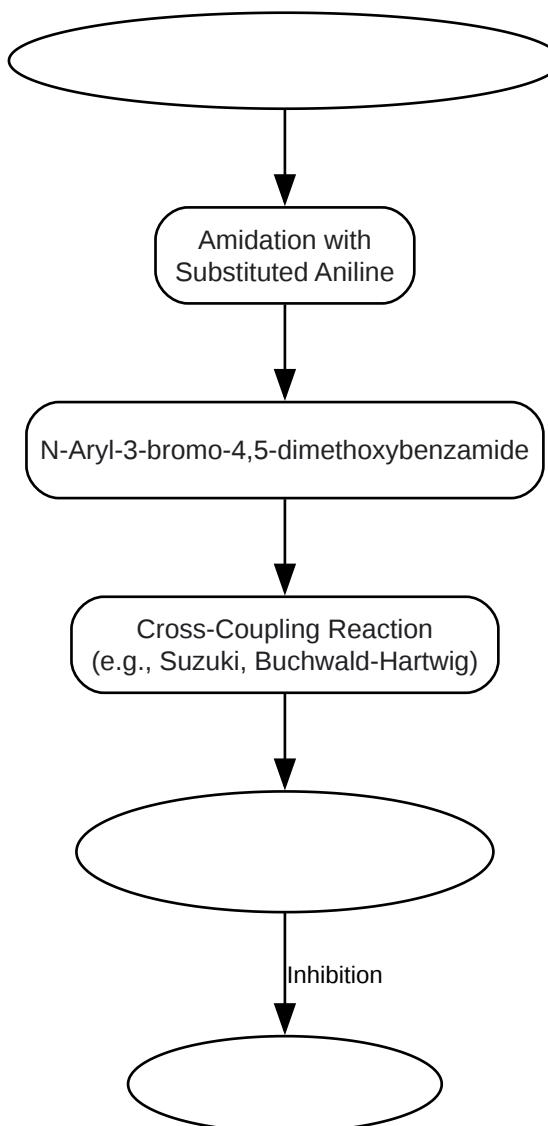
Applications in Drug Discovery and Development

3-Bromo-4,5-dimethoxybenzoic acid is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application is in the development of kinase inhibitors, particularly for cancer therapy.

Role as an Intermediate in ABL1 Inhibitor Synthesis

This compound serves as a key building block for the synthesis of benzamide derivatives that act as inhibitors of Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase.^[4] The BCR-ABL1 fusion protein is a hallmark of chronic myeloid leukemia (CML), and inhibitors targeting its kinase activity are effective treatments.

The synthesis of these inhibitors often involves the amidation of the carboxylic acid group of **3-Bromo-4,5-dimethoxybenzoic acid** with a suitable amine, followed by further functionalization.



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Workflow for the use of **3-Bromo-4,5-dimethoxybenzoic acid** in ABL1 inhibitor synthesis.

The versatility of **3-Bromo-4,5-dimethoxybenzoic acid** also extends to the synthesis of compounds for treating central nervous system (CNS) disorders.^[4] Its stable structure and reactive functional groups make it an ideal starting material for creating diverse molecular architectures for targeted therapies.

Safety and Handling

As with any chemical reagent, **3-Bromo-4,5-dimethoxybenzoic acid** should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273865#3-bromo-4-5-dimethoxybenzoic-acid-cas-number-20731-48-0>

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